molecular formula C19H24N2O B1594250 Palonosetron, (3aR)- CAS No. 135729-73-6

Palonosetron, (3aR)-

货号: B1594250
CAS 编号: 135729-73-6
分子量: 296.4 g/mol
InChI 键: CPZBLNMUGSZIPR-DOTOQJQBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palonosetron, (3aR)-, is a selective serotonin 5-hydroxytryptamine type 3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed CINV compared to other similar agents .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Palonosetron involves several synthetic routes. One common method includes the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with 2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one under specific conditions to yield the desired product. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure high purity and yield .

Industrial Production Methods: Industrial production of Palonosetron often involves the use of high-performance liquid chromatography (HPLC) for purification. This ensures that the final product is of pharmaceutical grade, with purity levels exceeding 99.8%. The process also includes the preparation of Palonosetron hydrochloride, which is a more stable form of the compound .

化学反应分析

Types of Reactions: Palonosetron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Palonosetron, which may have different pharmacological properties .

科学研究应用

Palonosetron, a 5-HT3 receptor antagonist, is primarily used to manage chemotherapy-induced nausea and vomiting (CINV) . It is indicated for controlling acute and delayed nausea and vomiting associated with initial or repeated courses of moderately emetogenic chemotherapy (MEC), and for preventing acute nausea and vomiting associated with initial and repeat courses of highly emetogenic chemotherapy (HEC) .

Why Palonosetron?

Palonosetron has a longer half-life and greater 5-HT3 receptor binding affinity compared to other 5-HT3 receptor antagonists . Its unique binding profile, which includes allosteric binding and positive cooperativity, triggers receptor internalization, leading to prolonged inhibition of receptor functioning . Furthermore, palonosetron inhibits cross-talk between 5-HT3 and NK1 signaling pathways .

Clinical Studies and Efficacy

A phase III study demonstrated the efficacy of palonosetron in pediatric patients receiving HEC or MEC . In this study, patients received palonosetron at 20 μg/kg intravenously before chemotherapy, along with dexamethasone on Days 1–3 . The primary endpoint was the proportion of patients achieving a complete response in the overall phase (0–120 h) in Course 1, with a threshold set at 30% . The proportion of patients achieving a complete response during the overall phase was 58.6%, meeting the primary endpoint .

A pooled analysis of phase III clinical studies comparing palonosetron with older 5HT3 RAs showed that palonosetron is more effective for controlling CINV in the delayed and overall postchemotherapy periods . Complete response (CR) rates were significantly higher for palonosetron versus older 5HT3 RAs in the delayed (57% vs 45%, P < 0.0001) and overall periods (51% vs 40%, P < 0.0001) .

Palonosetron vs. Other 5-HT3 Receptor Antagonists

The differences in efficacy between palonosetron and other 5-HT3 RAs in the delayed phase may be due to palonosetron's pharmacology . Palonosetron has a longer half-life and greater 5-HT3 receptor binding affinity compared with other 5-HT3 RAs . It also has a unique binding profile and triggers receptor internalization, inducing prolonged inhibition of receptor functioning .

Combination Therapy

Netupitant/palonosetron (NEPA), a combination of a highly selective NK1 RA netupitant (300 mg) and palonosetron (0.5 mg), is used with dexamethasone for the prevention of acute and delayed nausea and vomiting associated with HEC and the prevention of acute nausea and vomiting associated with MEC therapy uncontrolled by a 5-HT3 RA .

Safety and Pharmacokinetics

The safety and efficacy of palonosetron intravenously at single doses of 3mcg/kg and 10 mcg/kg was investigated in a clinical study in 72 patients in the age groups >28 days to 23 months, 2 to 11 years, and 12 to 17 years, receiving highly or moderately emetogenic chemotherapy . Treatment-related adverse events occurred in two patients (3.4%) . The study demonstrated no effect on QT/QTc interval duration as well as any other ECG interval at doses up to 2.25 mg . No clinically significant changes were shown on heart rate, atrioventricular (AV) conduction, and cardiac repolarisation .

Table: Palonosetron vs. Other 5HT3 RAs

FeaturePalonosetronOther 5HT3 RAs
Binding AffinityGreater 5-HT3 receptor binding affinity Lower binding affinity
Half-LifeLonger half-life Shorter half-life
Binding ProfileUnique (allosteric binding and positive cooperativity) Different binding profile
Receptor InternalizationTriggers receptor internalization, inducing prolonged inhibition of receptor functioning Does not trigger receptor internalization to the same extent
Cross-talk InhibitionInhibits cross-talk between 5-HT3 and NK1 signaling pathways Does not inhibit cross-talk to the same extent
Efficacy in Delayed CINVMore effective than older 5HT3 RAs for controlling CINV in the delayed postchemotherapy period Less effective in the delayed postchemotherapy period
Complete Response RatesHigher complete response rates in the delayed and overall periods Lower complete response rates in the delayed and overall periods

Case Studies

作用机制

Palonosetron exerts its effects by selectively blocking serotonin from binding to the 5-hydroxytryptamine type 3 receptors, both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. This inhibition prevents the initiation of the vomiting reflex, making it highly effective in controlling nausea and vomiting .

相似化合物的比较

  • Granisetron
  • Ondansetron
  • Ramosetron

Comparison: Palonosetron is unique due to its higher receptor binding affinity and longer half-life compared to other 5-hydroxytryptamine type 3 receptor antagonists. This results in a more prolonged antiemetic effect, particularly in the delayed phase of CINV. Studies have shown that Palonosetron is statistically superior in achieving complete response rates and controlling nausea and vomiting compared to Granisetron and Ondansetron .

生物活性

Palonosetron, a second-generation 5-HT3 receptor antagonist, is primarily utilized for the prevention of nausea and vomiting associated with chemotherapy. Its unique pharmacological properties distinguish it from older agents in the same class, making it a crucial component in antiemetic therapy.

Palonosetron is chemically characterized as (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride. It exhibits high affinity for the 5-HT3 receptor with an IC50 value of 0.24 nM, indicating its potency in blocking serotonin's action at these receptors . This blockade occurs both centrally and peripherally, effectively preventing the emetic signals triggered by chemotherapy.

Pharmacokinetics

Palonosetron demonstrates a favorable pharmacokinetic profile:

  • Half-life : Approximately 40 hours, allowing for extended antiemetic effects .
  • Volume of Distribution : About 6.9 to 8.3 L/kg, indicating extensive distribution in body tissues .
  • Protein Binding : Roughly 62%, which affects its bioavailability and therapeutic action .
  • Metabolism : Primarily metabolized by CYP2D6, with minor contributions from CYP3A4 and CYP1A2. The metabolites exhibit less than 1% of the original drug's activity .

Efficacy in Clinical Trials

Palonosetron has been extensively studied for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Key findings from clinical trials include:

Study TypePopulationDosageOutcome
Phase III TrialCancer PatientsIV 0.25 mgSignificant reduction in CINV compared to placebo
Meta-analysisPostoperative PatientsIV 0.075 mg to 0.25 mgEffective in reducing postoperative nausea and vomiting
Pharmacokinetic StudyHealthy SubjectsIV 0.25 mg daily for 3 daysDose-proportional increase in plasma concentration observed

Case Studies

  • Case Study on Chemotherapy Patients : In a study involving patients undergoing cisplatin-based chemotherapy, palonosetron was administered as a single intravenous dose prior to treatment. Results indicated a marked decrease in both acute and delayed nausea compared to historical controls receiving older antiemetics .
  • Pediatric Population : A cohort of pediatric cancer patients receiving palonosetron showed similar pharmacokinetic profiles as adults, with no significant adverse effects reported. This suggests its potential for safe use across various age groups .

Adverse Effects and Safety Profile

Palonosetron is generally well-tolerated with minimal side effects:

  • Common adverse events include headache and constipation.
  • It does not significantly interact with other medications metabolized by cytochrome P450 enzymes at clinically relevant concentrations, making it a safer option for patients on multiple drugs .

属性

IUPAC Name

(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBLNMUGSZIPR-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331918
Record name (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.64e-01 g/L
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

135729-73-6, 119904-90-4
Record name Palonosetron, (3aR)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALONOSETRON, (3AR)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS3R7LP44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Palonosetron
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014521
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

2-(1-azabicyclo-[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one base (30.2 gram, 0.102 mol) was mixed with absolute ethanol (200 ml). The mixture was cooled to about 10° C. and 40% hydrobromic acid (HBr) was added dropwise (23 ml, 0.111 mol). The mixture was stirred at 10° C. for one hour, then concentrated in vacuo. The residue was diluted with ethanol (50 ml) and stirred at 10° C. for one hour. The resulting solid was filtered and dried under reduced pressure to afford 23.1 g of the hydrobromide salt of palonosetron (61% yield) having A/B isomer ratio of 77/22 and purity of 99.2% (as determined by HPLC).
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palonosetron, (3aR)-
Reactant of Route 2
Palonosetron, (3aR)-
Reactant of Route 3
Palonosetron, (3aR)-
Reactant of Route 4
Palonosetron, (3aR)-
Reactant of Route 5
Palonosetron, (3aR)-
Reactant of Route 6
Palonosetron, (3aR)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。